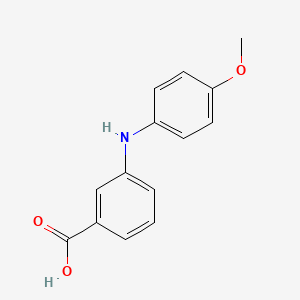

3-((4-Methoxyphenyl)amino)benzoic acid

Description

Significance of Benzoic Acid Derivatives in Chemical Biology and Medicinal Chemistry Research

The benzoic acid motif is a privileged structure in drug discovery and chemical biology. Its presence in numerous natural products and synthetically derived pharmaceuticals underscores its importance. Derivatives of benzoic acid are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. ijarsct.co.in The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors, while the aromatic ring provides a scaffold for further functionalization to modulate properties like lipophilicity, electronic distribution, and steric bulk. This adaptability makes benzoic acid derivatives invaluable tools for probing biological systems and for the rational design of new therapeutic agents. nih.govnih.gov

The Compound 3-((4-Methoxyphenyl)amino)benzoic acid as a Model System for Scientific Inquiry

Within the broad class of benzoic acid derivatives, this compound serves as an exemplary model for scientific investigation. This diarylamine-containing benzoic acid derivative possesses a unique combination of structural features that make it a compelling subject for research. The molecule incorporates a flexible diarylamine linkage, a key structural motif in many biologically active compounds, and offers multiple sites for chemical modification.

Table 1: Physicochemical Properties of this compound nih.gov

| Property | Value |

| IUPAC Name | 3-(4-methoxyanilino)benzoic acid |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| XLogP3 | 3.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

This table is interactive. Users can sort and filter the data.

The presence of both a carboxylic acid and a secondary amine allows for the exploration of a variety of chemical transformations and the synthesis of diverse compound libraries. Its structure is amenable to detailed spectroscopic and crystallographic analysis, providing fundamental insights into the conformational preferences and intermolecular interactions of diarylamine benzoic acids.

Historical Context and Evolution of Research on Aminobenzoic Acid Scaffolds

The study of aminobenzoic acid scaffolds has a rich history, dating back to the early days of organic chemistry. The three isomers of aminobenzoic acid—ortho, meta, and para—have long been recognized as important building blocks in the synthesis of dyes, polymers, and pharmaceuticals. Historically, research focused on their fundamental reactivity and the development of synthetic methodologies.

Over the past few decades, the focus has shifted towards the application of aminobenzoic acid derivatives in medicinal chemistry. The discovery of the biological activities of compounds containing this scaffold has spurred extensive research into the synthesis and evaluation of novel analogs. Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have revolutionized the ability to create complex aminobenzoic acid derivatives with high efficiency and precision.

Scope and Objectives of Academic Research on this compound

Academic research on this compound and related diarylamine benzoic acids is driven by several key objectives. A primary goal is the development of efficient and scalable synthetic routes to this class of compounds. This includes the optimization of established methods like the Ullmann condensation and the Buchwald-Hartwig amination, as well as the exploration of novel catalytic systems.

Another major focus is the investigation of the structure-activity relationships (SAR) of its derivatives. By systematically modifying the substituents on both aromatic rings, researchers aim to understand how these changes influence the compound's biological activity. This knowledge is crucial for the design of more potent and selective inhibitors of specific biological targets, such as protein kinases, which are often implicated in diseases like cancer.

Furthermore, this compound serves as a platform for the development of new chemical probes to study biological processes. Its inherent spectroscopic properties, or the ease with which fluorophores can be incorporated, make it a valuable tool for chemical biologists. The overarching goal of this multifaceted research is to leverage the chemical tractability of the this compound scaffold to address fundamental questions in chemistry and biology, and to lay the groundwork for the development of new therapeutic agents and advanced materials. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyanilino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-13-7-5-11(6-8-13)15-12-4-2-3-10(9-12)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYGAWWVJQZVJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Analysis and Elucidation of 3 4 Methoxyphenyl Amino Benzoic Acid and Its Analogs

Spectroscopic Characterization Techniques for Molecular Structure

Spectroscopic analysis is fundamental to the characterization of novel and known chemical entities. For a molecule like 3-((4-Methoxyphenyl)amino)benzoic acid, with its distinct aromatic systems and functional groups, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for a comprehensive structural elucidation. nih.gov

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In this compound, the spectrum is expected to show characteristic signals for the aromatic protons on both benzene (B151609) rings, the amine (N-H) proton, the carboxylic acid (O-H) proton, and the methoxy (B1213986) (O-CH₃) protons.

The protons on the two aromatic rings would appear as complex multiplets in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The substitution pattern dictates the splitting patterns observed. The methoxy group protons would present as a sharp singlet, typically around δ 3.8 ppm. The acidic proton of the carboxyl group is often broad and can appear over a wide range (δ 10-13 ppm), while the N-H proton also gives a broad singlet. For the related compound N-phenylanthranilic acid, a broad singlet for the NH proton is observed at δ 9.3 ppm. asianpubs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on typical values for analogous structures like N-phenylanthranilic acid and its derivatives. asianpubs.orgchemicalbook.com

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Amine (-NH-) | 8.5 - 9.5 | Broad Singlet |

| Aromatic (Ar-H) | 6.7 - 8.1 | Multiplet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, separate signals are expected for the carbonyl carbon of the acid, the methoxy carbon, and the twelve aromatic carbons.

The carbonyl carbon (C=O) is characteristically deshielded and appears far downfield, typically in the δ 165-175 ppm range. asianpubs.org The aromatic carbons are found between δ 110-150 ppm, with those bonded to electronegative atoms (oxygen and nitrogen) appearing further downfield. asianpubs.org The methoxy group carbon gives a signal around δ 55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on typical values for analogous structures like N-phenylanthranilic acid and its derivatives. asianpubs.org

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C =O) | 165 - 175 |

| Aromatic (Ar-C -N) | 140 - 150 |

| Aromatic (Ar-C -O) | 150 - 160 |

| Aromatic (Ar-C -H & Ar-C -C) | 110 - 135 |

| Methoxy (-OC H₃) | ~55 |

While 1D NMR provides information on the chemical environments of nuclei, 2D NMR experiments establish connectivity between atoms, which is crucial for unambiguous structural assignment. Techniques like COSY (Correlation Spectroscopy) would show correlations between adjacent protons, helping to map out the proton networks on each aromatic ring.

Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) correlate protons directly to their attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful, as it reveals longer-range couplings (2-3 bonds) between protons and carbons. For instance, an HMBC experiment would show a correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached, confirming its position. It would also show correlations between the N-H proton and carbons on both aromatic rings, confirming the diarylamine linkage.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The spectrum of this compound is expected to display several characteristic absorption bands.

Key expected vibrations include a broad O-H stretch from the carboxylic acid group (superimposed on C-H stretches), an N-H stretching vibration from the secondary amine, and a strong C=O (carbonyl) stretch. dergipark.org.trresearchgate.net The presence of aromatic rings is confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. wpmucdn.com The ether linkage is indicated by a characteristic C-O-C asymmetric stretch. wpmucdn.com

Table 3: Characteristic IR Absorption Bands for this compound Data is based on typical values for aminobenzoic acids and aromatic ethers. dergipark.org.trresearchgate.netwpmucdn.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad |

| Amine | N-H Stretch | 3300 - 3500 | Medium |

| Carbonyl | C=O Stretch | 1680 - 1710 | Strong |

| Aromatic Rings | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Ether | C-O-C Asymmetric Stretch | 1230 - 1270 | Strong |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. The molecular formula of this compound is C₁₄H₁₃NO₃, corresponding to a molecular weight of approximately 243.26 g/mol . nih.gov

In a mass spectrum, the compound would be expected to show a prominent molecular ion peak (M⁺) or, more commonly in modern techniques like electrospray ionization (ESI), protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the confirmation of the elemental composition. scielo.org.za

The fragmentation pattern provides clues to the molecule's structure. Plausible fragmentation pathways for this compound would involve the loss of stable neutral fragments from the molecular ion.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound Based on the parent molecule's structure and common fragmentation patterns of diarylamines and benzoic acids. nih.gov

| Fragment | Description of Loss | Predicted m/z |

| [M - OH]⁺ | Loss of hydroxyl radical | 226 |

| [M - H₂O]⁺ | Loss of water | 225 |

| [M - COOH]⁺ | Loss of carboxyl group | 198 |

| [M - OCH₃]⁺ | Loss of methoxy radical | 212 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical insights into the electronic transitions within a molecule. The spectrum of this compound is primarily determined by the chromophores present: the benzoic acid moiety and the N-aryl substituted aniline (B41778) moiety. The electronic transitions are typically π → π* and n → π* in nature, originating from the aromatic rings and the non-bonding electrons on the nitrogen and oxygen atoms.

While specific experimental spectral data for this compound is not widely published, its UV absorption characteristics can be inferred from its constituent parts and closely related analogs. 3-Aminobenzoic acid, a parent structure, exhibits absorption maxima (λmax) at approximately 194 nm, 226 nm, and 272 nm. sielc.com Similarly, 4-aminobenzoic acid shows λmax values at 194 nm, 226 nm, and 278 nm. sielc.com These absorptions are attributed to the electronic transitions within the aminobenzoic acid structure.

The introduction of the 4-methoxyphenyl (B3050149) group at the nitrogen atom is expected to cause a bathochromic (red) shift in the absorption bands. This is due to the extension of the conjugated π-system across the diarylamine bridge and the electron-donating nature of the methoxy (-OCH₃) group, which increases the energy of the highest occupied molecular orbital (HOMO). The interaction between the lone pair of electrons on the nitrogen atom and the two aromatic rings facilitates intramolecular charge transfer (ICT) upon excitation, a common feature in such "push-pull" systems. Studies on other N-aryl aminobenzoic acids confirm that these ICT transitions are sensitive to solvent polarity. niscpr.res.in

Table 1: Comparison of UV-Vis Absorption Maxima for this compound and Related Compounds

| Compound | Absorption Maxima (λmax) | Reference |

|---|---|---|

| 3-Aminobenzoic Acid | 194 nm, 226 nm, 272 nm | sielc.com |

| 4-Aminobenzoic Acid | 194 nm, 226 nm, 278 nm | sielc.com |

| 4-Aminobenzoic Acid (in water) | ~260 nm | mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. While a specific crystal structure determination for this compound is not available in publicly accessible databases, its solid-state characteristics can be reliably predicted based on extensive studies of analogous compounds, such as N-phenylanthranilic acid and its derivatives. researchgate.netnih.gov

A near-universal feature of carboxylic acids in the solid state is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups (O-H···O). This robust supramolecular synthon is expected to be the primary organizing motif in the crystal packing of this compound.

Table 2: Representative Crystallographic Data for an Analogous Diarylamine Carboxylic Acid

| Parameter | Value |

|---|---|

| Compound | (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.392(2) |

| b (Å) | 7.9180(16) |

| c (Å) | 30.474(6) |

| β (°) | 97.78(3) |

| Volume (ų) | 2484.4(9) |

Data from a related complex molecule containing diaryl moieties to illustrate typical crystallographic parameters. scielo.org.za

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of this compound is dominated by rotation around the single bonds, particularly the C-N bonds linking the aromatic rings. The relative orientation of the two rings is a critical stereochemical consideration. Diarylamines can, in principle, exhibit atropisomerism—a form of chirality arising from restricted rotation around a single bond—if the rotational barrier is sufficiently high to allow for the isolation of individual enantiomers at room temperature. bris.ac.ukbris.ac.uk

The barrier to rotation in diarylamines is highly dependent on the steric hindrance imposed by substituents at the ortho positions to the bridging nitrogen atom. bris.ac.uk In the case of this compound, there are no substituents in the ortho positions of either ring (C2, C6 of the benzoic acid ring and C3', C5' of the methoxyphenyl ring). The absence of such steric buttressing means that the energy barrier for rotation around the C-N bonds is expected to be relatively low. Consequently, the molecule is predicted to undergo rapid interconversion between its various conformations at room temperature and is unlikely to be resolvable into stable atropisomers.

Computational studies on related diarylamine systems have shown that the energy landscape features minima corresponding to different staggered conformations. nih.gov The planarity of the nitrogen atom and its ability to participate in conjugation with the aryl rings also influence the rotational barrier. The barrier to rotation around the aryl-N bond in simple anilines is typically low, on the order of a few kcal/mol. nih.gov While the increased size of the second aryl group in a diarylamine raises this barrier, it generally remains well below the ~22-24 kcal/mol threshold typically required for atropisomerism at ambient temperatures unless significant ortho-substitution is present. bris.ac.uk

Computational and Theoretical Investigations of 3 4 Methoxyphenyl Amino Benzoic Acid

Quantum Chemical Studies

Density Functional Theory (DFT) Calculations of Molecular Geometry and Electronic Structure

No specific studies detailing the DFT-calculated optimized molecular geometry (bond lengths, bond angles) or electronic structure for 3-((4-Methoxyphenyl)amino)benzoic acid were found. This type of analysis would typically be performed using a specified functional and basis set (e.g., B3LYP/6-311++G(d,p)) to predict the most stable three-dimensional conformation of the molecule.

HOMO-LUMO Energy Analysis for Reactivity Prediction

A HOMO-LUMO energy analysis for this compound, which would provide insights into its chemical reactivity, stability, and the energy gap between its frontier orbitals, is not available in the searched literature. Such an analysis is crucial for predicting how the molecule might interact with other chemical species.

Molecular Electrostatic Potential (MEP) Mapping

No published MEP maps for this compound were identified. An MEP map would illustrate the electron density distribution and highlight the electrophilic and nucleophilic sites on the molecule, which is valuable for understanding its intermolecular interactions.

Vibrational Frequency Calculations and Assignments

Theoretical vibrational frequency calculations, typically performed alongside DFT geometry optimization, were not found for this compound. This analysis would predict the infrared (IR) and Raman spectra, assigning specific vibrational modes to different functional groups within the molecule.

First Hyperpolarizability Calculations for Non-linear Optics

There is no available data on the first hyperpolarizability (β) calculations for this compound. These calculations are used to assess a molecule's potential for applications in non-linear optics.

Molecular Modeling and Simulation

Specific molecular modeling and simulation studies focused on this compound have not been identified. Such research would involve more complex simulations, like molecular dynamics, to study the behavior of the molecule over time or its interaction with other molecules in a simulated environment.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. wjarr.com This method is crucial for understanding the structural basis of ligand-target interactions and is frequently used to screen virtual libraries of compounds against a specific protein target. wjarr.com The process involves predicting the binding mode and estimating the binding affinity, often expressed as a scoring function. wjarr.com

For a compound like this compound, docking studies would be instrumental in identifying potential protein targets and elucidating its mechanism of action. The binding energy calculated from these simulations indicates the stability of the ligand-receptor complex, with lower energies suggesting more favorable interactions. Key interactions typically analyzed include hydrogen bonds, hydrophobic contacts, and electrostatic interactions with the amino acid residues in the target's binding site. researchgate.net While specific docking studies for this compound are not extensively detailed in the available literature, research on similar benzoic acid derivatives suggests potential interactions with targets such as protein kinases or carbonic anhydrase. researchgate.netnih.gov A hypothetical docking study would reveal critical data points as illustrated in the table below.

| Potential Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Protein Kinase (e.g., EGFR) | -8.5 | Lys721, Thr766, Asp831 | Hydrogen Bond, Hydrophobic |

| Carbonic Anhydrase (e.g., 3FFP) | -7.9 | His94, Val121, Leu198 | Hydrogen Bond, Hydrophobic |

This table is illustrative and represents the type of data generated from a molecular docking study.

Molecular Dynamics Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing a deeper understanding of the stability of the protein-ligand complex. This technique can confirm the stability of a binding pose predicted by docking, reveal important conformational changes in the protein or ligand upon binding, and assess the role of solvent molecules in the interaction.

The simulation tracks the trajectory of the complex, and analyses such as Root Mean Square Deviation (RMSD) are used to evaluate the stability of the system. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site. Further analysis can identify specific atomic fluctuations and the persistence of key interactions, like hydrogen bonds, throughout the simulation period.

In Silico Prediction of Pharmacokinetic Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—how the body absorbs, distributes, metabolizes, and excretes it—must be evaluated. researchgate.net In silico tools play a vital role in predicting these properties early in the drug discovery process, helping to identify candidates with favorable profiles and filter out those likely to fail in later stages.

Absorption, Distribution, and Metabolism (ADMET) Profiling

ADMET profiling involves the computational prediction of a compound's pharmacokinetic properties. nih.gov These predictions are based on the molecule's structure and physicochemical characteristics. Key parameters evaluated include intestinal absorption, penetration of the blood-brain barrier, plasma protein binding, and interaction with metabolic enzymes like the Cytochrome P450 family. Predicting these factors helps to de-risk the drug development pipeline by flagging potential liabilities, such as poor absorption or rapid metabolism, that could compromise a drug's efficacy.

| ADMET Parameter | Predicted Value/Classification | Significance in Drug Development |

|---|---|---|

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Low | Suggests lower potential for central nervous system side effects. |

| Plasma Protein Binding (PPB) | High | Affects the free concentration of the drug available to act on the target. |

| CYP2D6 Inhibition | Non-inhibitor | Low likelihood of drug-drug interactions involving this metabolic pathway. |

This table is illustrative and represents typical parameters assessed during in silico ADMET profiling.

Drug-Likeness Assessment via Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. wikipedia.orgdrugbank.com The rule states that an orally active drug is likely to have no more than one violation of the following criteria:

No more than 5 hydrogen bond donors (the sum of OH and NH groups).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular mass less than 500 daltons.

A calculated octanol-water partition coefficient (LogP) that does not exceed 5. wikipedia.org

These parameters influence a drug's absorption and permeability. researchgate.net The properties of this compound can be evaluated against these criteria using data from chemical databases. nih.gov

| Lipinski's Rule Parameter | Value for this compound | Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 243.26 g/mol nih.gov | < 500 Da (Compliant) |

| Hydrogen Bond Donors | 2 nih.gov | ≤ 5 (Compliant) |

| Hydrogen Bond Acceptors | 4 nih.gov | ≤ 10 (Compliant) |

| Calculated LogP (XLogP3) | 3.6 nih.gov | ≤ 5 (Compliant) |

| Number of Violations | 0 |

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with good oral bioavailability.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Both SBDD and LBDD are foundational strategies in the design and optimization of new drugs.

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, which is typically obtained through techniques like X-ray crystallography or cryo-electron microscopy. nih.gov With the 3D structure of the target in hand, medicinal chemists can design ligands that fit precisely into the binding site, maximizing interactions and thus potency and selectivity. Molecular docking is a primary tool in SBDD, allowing for the virtual screening of compounds and the iterative refinement of lead molecules to improve their binding characteristics.

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. nih.gov This approach utilizes the knowledge of a set of molecules (ligands) that are known to bind to the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. nih.gov A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model then serves as a template to design new molecules with similar features or to search databases for other compounds that fit the model. nih.gov

The scaffold of this compound could serve as a starting point in either approach. In SBDD, if its target were known, its binding mode could be analyzed to guide the design of derivatives with enhanced interactions. In LBDD, if it were part of a series of active compounds, its structure would contribute to building a pharmacophore model to guide the discovery of novel active molecules.

Investigation of Biological Activities and Mechanisms of Action

Research into Antimicrobial Properties

Comprehensive studies detailing the antimicrobial efficacy of 3-((4-Methoxyphenyl)amino)benzoic acid are not readily found in peer-reviewed literature. Research on analogous compounds, such as other benzoic acid derivatives, has shown varied antimicrobial effects, but direct extrapolation of these findings to the specific title compound is not scientifically valid without dedicated studies.

Antibacterial Activity Studies

Specific studies evaluating the antibacterial activity of this compound against various bacterial strains have not been identified in the current body of scientific research.

Antifungal Activity Studies

There is no available research specifically investigating the antifungal properties of this compound. While some benzoic acid derivatives have been explored for antifungal effects, data for this particular compound is absent.

Antiviral Activity Studies

Dedicated research into the antiviral potential of this compound has not been published. Although some related chemical structures have been investigated as part of broader antiviral screening programs, no specific results for this compound are available.

Research into Anti-inflammatory Properties

The potential anti-inflammatory effects of this compound have not been a direct subject of published scientific investigation. While the anti-inflammatory properties of para-aminobenzoic acid (PABA) and other related molecules are known, specific data on the mechanisms of action for this compound, such as its effects on inflammatory mediators or signaling pathways, is not available.

Research into Antioxidant Properties and Reactive Oxygen Species Scavenging

Direct evaluation of the antioxidant capacity and reactive oxygen species (ROS) scavenging activity of this compound is not documented in available scientific studies. Research has been conducted on derivatives, such as those of 3-[(4-Methoxyphenyl)amino]propanehydrazide, which have shown antioxidant potential; however, these findings cannot be directly attributed to the parent benzoic acid compound.

Research into Anticancer Potential and Antitumor Mechanisms

There is a lack of specific research focused on the anticancer potential and antitumor mechanisms of this compound. Studies on structurally related compounds and derivatives have explored cytotoxicity against various cancer cell lines. For instance, derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been tested against human glioblastoma and breast cancer cell lines nih.gov. However, the efficacy and mechanisms of the specific compound this compound remain uninvestigated.

Inhibition of Cell Proliferation

A comprehensive review of published scientific studies did not yield specific data concerning the inhibitory effects of this compound on cell proliferation. Consequently, there are no detailed research findings or data tables available to report on its activity in this area.

Induction of Apoptosis

There is no specific information available in the scientific literature regarding the capacity of this compound to induce apoptosis in cell lines. Research detailing its mechanism of action related to programmed cell death, including any potential effects on apoptotic pathways or caspase activation, has not been publicly documented.

Modulation of Cancer-Related Cellular Pathways

Investigations into the modulatory effects of this compound on specific cancer-related cellular signaling pathways have not been reported in the available scientific literature. Therefore, there are no findings on its potential interactions with pathways such as TNFα/NFΚB, IL6/STAT3, or others critical to cancer development and progression.

Enzyme Inhibition Studies

Cholinesterase Enzyme Inhibition Research (e.g., Acetylcholinesterase)

Specific studies evaluating the inhibitory activity of this compound against cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), were not found during a thorough literature search. As a result, data on its potential as a cholinesterase inhibitor, including IC50 or Ki values, is not available.

Neuraminidase Inhibition Research

No published research was identified that investigates the potential for this compound to act as a neuraminidase inhibitor. Its efficacy against viral neuraminidases, a key target in antiviral therapy, remains un-investigated in the public domain.

Dihydrofolate Reductase (DHFR) Inhibition Research

A search for studies on the inhibitory effects of this compound against the enzyme dihydrofolate reductase (DHFR) yielded no specific results. DHFR is a crucial target for various chemotherapeutic agents, but the potential role of this specific compound as a DHFR inhibitor has not been documented in available research.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition Research

Recent research has highlighted the potential of structures incorporating the 3-((4-Methoxyphenyl)amino) moiety as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a recognized therapeutic target in cancer. A study focused on newly synthesized imadazopyrazine compounds identified a derivative, referred to as compound 1d , which features a 4-methoxyphenyl (B3050149) amine at position 3 of the imadazopyrazine core, as a highly potent CDK9 inhibitor.

In an in vitro kinase assay, compound 1d demonstrated the most potent CDK9 inhibitory activity among all tested compounds, with an IC50 value of 0.18 µM. This suggests that the inclusion of the (4-methoxyphenyl)amino group is a key structural feature for achieving high-affinity binding and inhibition of the CDK9 enzyme. The study compared a series of derivatives with different amines at the same position, and the 4-methoxyphenyl variant proved to be the most effective.

Table 1: CDK9 Inhibition by Imadazopyrazine Derivatives

| Compound | Amine Group at Position 3 | IC50 (µM) for CDK9 Inhibition |

|---|---|---|

| 1a | t-butyl | Not specified |

| 1b | cyclohexyl | Not specified |

| 1c | benzyl | Not specified |

| 1d | 4-methoxyphenyl | 0.18 |

Data sourced from a 2023 study on new imadazopyrazines as CDK9 inhibitors.

Tyrosinase Inhibition Research

Tyrosinase is a crucial enzyme in the biosynthesis of melanin, making it a primary target for agents developed for conditions related to hyperpigmentation. While numerous natural and synthetic compounds, such as flavonoids and chalcones, have been investigated as tyrosinase inhibitors, research specifically detailing the tyrosinase inhibitory activity of this compound is not extensively documented in the available scientific literature. The inhibitory mechanism for many known inhibitors involves the chelation of copper ions within the enzyme's active site, a property often associated with specific structural motifs like catechol groups (2,4-dihydroxyl groups) or a 3-hydroxy-4-keto moiety.

Receptor Binding and Modulation Research

The interaction of this compound with specific biological receptors is a key area for understanding its pharmacological potential. However, detailed studies elucidating its binding affinity, mode of interaction, and modulatory effects on specific receptors are not widely available in the reviewed literature. For context, related research on other molecules containing a methoxyphenyl group has explored interactions with targets like the estrogen receptor, but this is distinct from the compound . Further investigation is required to characterize the receptor binding profile of this compound.

Mechanistic Studies of Biological Processes

Molecular Target Identification and Validation

The identification and validation of molecular targets are fundamental to drug discovery. For derivatives of this compound, CDK9 has been identified and validated as a significant molecular target. The potent inhibitory activity of compound 1d (IC50 of 0.18 µM) against CDK9 in kinase assays serves to validate this enzyme as a key target for this class of compounds in the context of anticancer research. The inhibition of CDK9 is a well-established therapeutic strategy, as this kinase plays a vital role in regulating transcription, and its dysregulation is linked to carcinogenesis.

Investigation of Intermolecular Interactions with Biological Systems

Understanding the intermolecular interactions between a compound and its biological target is crucial for explaining its activity and for guiding further structural optimization. In the context of CDK9 inhibition by imadazopyrazine derivatives containing the (4-methoxyphenyl)amino moiety, while specific details on the intermolecular bonds for this compound itself are not provided, the principles of kinase inhibition often involve hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the enzyme. The high potency of the derivative 1d suggests a favorable and stable interaction with the CDK9 active site, though the precise nature of these interactions requires further elucidation through methods like X-ray crystallography or detailed molecular docking simulations.

Dephosphorylation Mechanisms in Prodrug Systems

Prodrug strategies are often employed to improve the pharmacokinetic properties of active compounds. One such strategy involves phosphorylation to enhance water solubility, followed by enzymatic dephosphorylation in vivo to release the active drug. While this is a known mechanism, specific studies detailing the use of this compound within a phosphate prodrug system and the subsequent dephosphorylation mechanisms are not described in the reviewed scientific literature. Research on other compounds has explored regioselective dephosphorylation, where a phosphate group is selectively removed from a specific position on a molecule under mild conditions, but this has not been documented for this compound.

Structure Activity Relationship Sar Studies and Analogue Design

Systematic Modification of the 3-((4-Methoxyphenyl)amino)benzoic acid Scaffold

To understand the SAR, researchers would typically synthesize a library of analogues by modifying the three main components of the molecule: the benzoic acid ring, the secondary amine linker, and the 4-methoxyphenyl (B3050149) ring.

Benzoic Acid Ring: Modifications would include altering the position of the carboxylic acid group (from meta to ortho or para), replacing it with other acidic bioisosteres (like tetrazole or sulfonic acid), or converting it to various esters and amides to probe the necessity of the acidic proton.

4-Methoxyphenyl Ring: This part of the scaffold would be systematically altered to explore the effects of steric bulk, lipophilicity, and electronic properties. This would involve moving the methoxy (B1213986) group to the ortho or meta positions, replacing it with other substituents (e.g., halogens, alkyl groups, nitro groups), or replacing the entire phenyl ring with other aromatic or heterocyclic systems.

Without published studies detailing the synthesis and biological testing of such analogues, no data tables or specific findings can be presented.

Elucidation of Key Pharmacophoric Features

A pharmacophore model identifies the essential molecular features responsible for a compound's biological activity. For this compound, a hypothetical pharmacophore could be proposed based on its structure, but it would lack experimental validation. Key features likely include:

An aromatic ring.

A hydrogen bond donor (the amine N-H).

A hydrogen bond acceptor (the amine nitrogen and the carbonyl oxygen).

A negatively ionizable feature (the carboxylic acid).

A hydrophobic region (the methoxyphenyl group).

Computational modeling and biological testing of various analogues are required to confirm which of these features are essential for activity and their optimal spatial arrangement. This specific research is not currently available.

Stereochemical Influence on Biological Efficacy

The parent compound, this compound, is achiral. Therefore, an analysis of stereochemical influence would only be relevant if chiral centers were introduced through modification. For instance, if a chiral substituent were added to one of the rings or the amine linker, it would be necessary to synthesize and test the individual enantiomers. Such studies would determine if the biological target exhibits stereoselectivity, where one enantiomer is significantly more active than the other. As no such chiral analogues or corresponding studies have been reported, this section remains speculative.

Advanced Research Applications of 3 4 Methoxyphenyl Amino Benzoic Acid and Its Derivatives

Pharmaceutical Research and Drug Discovery

The core structure of 3-((4-methoxyphenyl)amino)benzoic acid is a recurring motif in medicinal chemistry, offering a template for the design and synthesis of novel therapeutic agents. Its derivatives have been investigated for a range of pharmacological activities.

Use as Lead Compounds for Novel Therapeutics

Derivatives of aminobenzoic acid are recognized for their potential as lead compounds in the development of new drugs. The structural versatility of this class of compounds allows for modifications that can lead to a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.aiontosight.ai

One notable example is the development of a conductive biomaterial polymer, poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G), for the treatment of cardiac arrhythmia following myocardial infarction. scholaris.ca This innovative therapeutic approach utilizes the conductive properties of the polymer to re-synchronize myocardial contraction. Biocompatibility studies have shown that PAMB-G is non-cytotoxic to cardiomyocytes and stem cells, suggesting its potential for clinical evaluation. scholaris.ca

Another area of investigation involves the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which have demonstrated significant antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. mdpi.com These findings highlight the potential of this structural class in addressing the challenge of antimicrobial resistance. The table below summarizes the minimum inhibitory concentrations (MICs) of selected derivatives against various pathogens. mdpi.com

| Compound | S. aureus (MIC μg/mL) | E. faecalis (MIC μg/mL) | E. coli (MIC μg/mL) | K. pneumoniae (MIC μg/mL) |

| 29 | 16 | >64 | >64 | >64 |

| 30 | 16 | 16 | 32 | 64 |

Furthermore, research into 3,4,5-trimethoxyphenyl acrylamides has identified these compounds as potential antinarcotic agents, with some derivatives showing strong inhibitory effects on morphine withdrawal syndrome in mice through their interaction with serotonergic 5-HT1A receptors. nih.gov

Development of Chemical Probes and Markers

Chemical probes are essential tools for dissecting complex biological processes. nih.gov While specific research on this compound as a chemical probe is not extensively documented, the closely related ortho-aminobenzoic acid (o-Abz) has been successfully employed as a fluorescent probe. nih.gov The fluorescent properties of o-Abz have been utilized in internally quenched fluorescent peptides for continuous protease assays and to monitor the interaction of peptides with micelles. nih.gov This suggests that the aminobenzoic acid scaffold, including the 3-((4-methoxyphenyl)amino) derivative, has the potential to be developed into fluorescent probes for various biological applications. The design of such probes often involves leveraging the changes in fluorescence that occur upon interaction with a biological target.

Chemical Biology Research on Small Molecule-Biological System Interactions

The study of how small molecules interact with and modulate biological systems is a cornerstone of chemical biology. Derivatives of aminobenzoic acids are valuable tools in this field. For instance, a novel derivative of para-aminobenzoic acid (PABA), C45-Na, has been shown to enhance the anti-tumor activity of radiation and chemotherapy. nyu.edu This small molecule appears to function by reprogramming stromal components of the tumor microenvironment, thereby augmenting the immune system's ability to control malignant tumors. nyu.edu This research exemplifies how derivatives of the core aminobenzoic acid structure can be used to probe and manipulate complex biological environments like that of a tumor.

Materials Science Applications (e.g., Organic Electronics, Dyes)

The aromatic nature and potential for conjugation in this compound and its derivatives make them attractive candidates for applications in materials science. Benzoic acid derivatives, in general, are utilized in the synthesis of dyes and specialty chemicals. ontosight.aiontosight.ai

A specific application is in the creation of novel bifunctional reactive dyes. For example, dyes have been synthesized using (4-methoxyphenyl)-1,3-thiazol-2-amine, a derivative containing the 4-methoxyphenylamine moiety. These dyes, which incorporate both a monochlorotriazinyl and a vinyl sulphone reactive group, have been successfully applied to nylon fibers, demonstrating fairly good color strength and fastness properties. researchgate.net The methoxy (B1213986) group on the phenyl ring was found to influence the absorption wavelength of the dye. researchgate.net

Another example is the use of N-(3-amino-4-methoxyphenyl)benzamide as a key intermediate in the synthesis of a variety of red pigments. dyestuffintermediates.com This demonstrates the utility of aminobenzoic acid derivatives with a methoxy substituent in the development of colorants.

Agricultural Applications (e.g., Pesticides, Fungicides)

In the agricultural sector, there is a continuous need for new and effective pesticides and fungicides. Research has shown that derivatives of aminobenzoic acids possess potential in this area. For instance, a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed their in vitro antifungal activity against drug-resistant fungal pathogens. mdpi.com This suggests that the broader class of (4-alkoxyphenyl)aminobenzoic acid derivatives could be a promising area for the development of novel antifungal agents for crop protection.

The table below presents the in vitro antifungal activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against various fungal pathogens, indicating the potential of this chemical scaffold in agricultural applications. mdpi.com

| Compound | C. auris (MIC μg/mL) | C. albicans (MIC μg/mL) | C. glabrata (MIC μg/mL) | C. neoformans (MIC μg/mL) | A. fumigatus (MIC μg/mL) |

| 14 | 16 | 32 | 16 | 8 | 16 |

| 17 | 16 | 32 | 16 | 8 | 16 |

Analytical Chemistry Applications (e.g., Reagents, Sensors)

While specific applications of this compound as an analytical reagent or sensor are not widely reported, the aminobenzoic acid framework is a component of molecules designed for such purposes. For example, fluorescent probes for the detection of specific analytes often incorporate aromatic amine structures. A fluorescent probe for nitric oxide has been designed and synthesized based on a different fluorophore, but the principle of using a chemical reaction to alter fluorescence for detection is broadly applicable. nih.gov The potential for derivatizing the amino or carboxylic acid groups of this compound to create specific sensors for ions or small molecules remains an area for future exploration.

Corrosion Inhibition Studies

The investigation into the utility of this compound and its derivatives as corrosion inhibitors is a burgeoning field of materials science. These compounds are of particular interest due to the presence of multiple functional groups, including a secondary amine, a carboxylic acid, and a methoxy group, all of which can contribute to the formation of a protective film on metal surfaces. Research in this area primarily focuses on understanding the mechanism of inhibition and quantifying the effectiveness of these compounds in various corrosive environments, most notably in acidic media which are common in industrial processes.

The primary mechanism by which these organic molecules inhibit corrosion is through adsorption onto the metal surface. This adsorption process can be influenced by the electronic structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium. The presence of heteroatoms such as nitrogen and oxygen, along with aromatic rings, in the structure of this compound and its derivatives, facilitates their adsorption. These features allow the molecules to act as Lewis bases, donating electrons to the vacant d-orbitals of metal atoms, leading to the formation of a coordinate covalent bond.

Electrochemical techniques are the principal methods employed to evaluate the performance of these corrosion inhibitors. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide quantitative data on the reduction in corrosion rate and the mechanism of inhibition.

For instance, studies on Schiff base derivatives of aminobenzoic acid have demonstrated significant corrosion inhibition for mild steel in acidic solutions. One such study investigated a derivative, (E)-2-((4-methoxybenzylidene)amino)phenol, in a 0.1 M hydrochloric acid (HCl) solution. The findings from weight loss measurements indicated that the inhibition efficiency increased with the concentration of the inhibitor.

Inhibition Efficiency of a Methoxybenzylidene Derivative

| Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0.0002 | - | - |

| 0.001 | - | 76 |

Note: Specific corrosion rate data was not provided in the source material.

Potentiodynamic polarization studies on related diphenylamine (B1679370) derivatives have shown that these compounds can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. This is observed by a decrease in the corrosion current density (icorr) in the presence of the inhibitor.

Further insights into the protective film formation are provided by Electrochemical Impedance Spectroscopy (EIS). An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor are indicative of a more robust and less permeable protective layer on the metal surface.

Theoretical studies, often employing Density Functional Theory (DFT), complement the experimental findings by providing a molecular-level understanding of the inhibitor-metal interaction. These calculations can predict the sites of adsorption and the binding energy between the inhibitor molecule and the metal surface, further elucidating the mechanism of corrosion inhibition.

Electrochemical Parameters for a Diphenylamine Derivative in 1 M HCl

| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr, mV vs. SCE) | Corrosion Current Density (icorr, µA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 | -450 | 550 | - |

| 100 | -465 | 120 | 78.2 |

| 500 | -475 | 55 | 90.0 |

The research into this compound and its derivatives as corrosion inhibitors is promising. The ability to tailor the molecular structure allows for the optimization of their inhibitive properties, paving the way for the development of highly effective and environmentally benign corrosion protection solutions for a variety of industrial applications.

Future Research Directions and Translational Potential

Development of Novel Analogues with Enhanced Potency and Selectivity

A primary direction for future research lies in the rational design and synthesis of novel analogues of 3-((4-Methoxyphenyl)amino)benzoic acid. The goal is to improve biological activity, enhance selectivity for specific targets, and optimize pharmacokinetic properties. The core structure, featuring a diphenylamine (B1679370) backbone with carboxylic acid and methoxy (B1213986) functional groups, is amenable to a variety of chemical modifications.

Research on structurally similar aminobenzoic acid derivatives has shown that modifications at the amino and carboxyl groups can lead to a wide range of potent biological activities. nih.gov For instance, the synthesis of derivatives of the related compound 3-((4-methoxyphenyl)amino)propanehydrazide has yielded molecules with significant antioxidant and anticancer properties. mdpi.com These studies involved adding diverse moieties such as semicarbazide, thiadiazole, and isoindoline-1,3-dione to the core structure. mdpi.com Applying similar strategies to this compound could yield a new library of compounds with potentially enhanced efficacy.

Key strategies for analogue development include:

Modification of the Carboxylic Acid Group: Converting the carboxylic acid to esters, amides, or hydrazides can alter the compound's solubility, cell permeability, and binding interactions with biological targets.

Substitution on the Aromatic Rings: Introducing various substituents (e.g., halogens, alkyls, nitro groups) on either of the phenyl rings can modulate the electronic properties and steric profile of the molecule, leading to improved target affinity and selectivity.

Alteration of the Linker: While the parent compound has a direct amine linkage, introducing flexible or rigid linkers between the two aromatic components could optimize the spatial orientation for target binding.

The following table outlines potential modifications and their intended therapeutic impact, based on findings from related compound classes.

| Modification Site | Proposed Functional Group | Potential Therapeutic Impact | Rationale/Supporting Evidence |

| Carboxylic Acid | Amide, Ester, Hydrazide | Improved anticancer, antimicrobial activity | Derivatives of aminobenzoic acids show broad biological activities. nih.govresearchgate.net |

| Phenyl Ring A (with COOH) | Halogen (F, Cl, Br) | Enhanced binding affinity, altered metabolism | Halogenation is a common strategy in medicinal chemistry to improve potency. |

| Phenyl Ring B (with OCH3) | Hydroxyl, Trifluoromethyl | Increased hydrogen bonding potential, improved metabolic stability | Modifications to this ring in related structures influence biological activity. mdpi.com |

| Amine Linker | Acyl, Sulfonyl | Altered electronic properties and conformation | N-acylation can produce compounds with distinct biological profiles. |

Exploration of New Biological Targets and Therapeutic Areas

While the full biological profile of this compound is not yet elucidated, the activities of structurally related compounds suggest several promising therapeutic areas for exploration. The aminobenzoic acid scaffold is a key component in molecules with demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. nih.govresearchgate.netontosight.ai

Future research should involve broad-spectrum biological screening of this compound and its newly synthesized analogues to identify novel targets. Potential areas of investigation include:

Anticancer Activity: Derivatives of the related 3-((4-methoxyphenyl)amino)propanehydrazide have shown cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. mdpi.com This suggests the 3-((4-Methoxyphenyl)amino) scaffold could be a valuable starting point for new oncology agents.

Antimicrobial and Antiviral Agents: Aminobenzoic acid derivatives have a history of being investigated for their antimicrobial properties. nih.govmdpi.com Screening against a panel of pathogenic bacteria and viruses could uncover new infectious disease applications.

Neurodegenerative Diseases: Some aminobenzoic acid derivatives have been evaluated as cholinesterase inhibitors, a target for Alzheimer's disease treatment. nih.govresearchgate.net Investigating the potential of this compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) could open new avenues in neuropharmacology.

Anthelmintic Properties: A simplified derivative, N-(4-methoxyphenyl)pentanamide, has displayed significant anthelmintic activity against the nematode Toxocara canis, suggesting that this scaffold could be utilized in the development of new antiparasitic drugs. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models that correlate the structural features of synthesized analogues with their biological activities. nih.gov These models can then predict the potency of virtual compounds, guiding chemists to synthesize only the most promising candidates.

Virtual Screening and Target Identification: AI platforms can screen vast libraries of virtual compounds, including novel derivatives of this compound, against models of biological targets. nih.gov This in silico approach can identify potential drug-target pairs much faster than traditional high-throughput screening. crimsonpublishers.com

De Novo Drug Design: Deep learning models, such as generative adversarial networks (GANs), can design entirely new molecules based on desired properties. nih.gov By providing the this compound scaffold as a starting point and defining objectives (e.g., high potency, low toxicity), these models can generate novel, optimized structures for synthesis. d4-pharma.com

ADMET Prediction: AI tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process, reducing the high failure rate of compounds in later clinical stages. nih.govcrimsonpublishers.com

The application of these computational tools will enable a more efficient exploration of the chemical space around this compound, reducing costs and expediting the journey from lead compound to clinical candidate. nih.gov

Advanced Mechanistic Investigations at the Molecular Level

Once a promising biological activity and target are identified, detailed mechanistic studies at the molecular level become crucial. Understanding precisely how this compound or its active analogues interact with their biological target is essential for further optimization and development.

Future research in this area should employ a range of biophysical and structural biology techniques:

X-ray Crystallography and Cryo-EM: Obtaining a high-resolution crystal or cryo-electron microscopy structure of the compound bound to its target protein would provide definitive insights into the binding mode. This information reveals the key amino acid interactions, hydrogen bonds, and hydrophobic contacts that determine binding affinity and selectivity.

Molecular Docking and Simulation: Computational docking studies can predict the binding pose of the compound within the active site of a target. Molecular dynamics (MD) simulations can then be used to study the stability of this interaction over time and understand the conformational changes that occur upon binding.

Biochemical and Cellular Assays: A suite of assays is needed to probe the functional consequences of target binding. This includes enzyme kinetics assays to determine the mechanism of inhibition (e.g., competitive, non-competitive) and cellular assays to confirm that the compound engages its target in a physiological context and produces the desired downstream effect.

Potential for Multifunctional Compound Design

Many complex diseases, such as cancer and neurodegenerative disorders, are multifactorial, involving multiple pathological pathways. This has spurred interest in polypharmacology—the design of single chemical entities that can modulate multiple biological targets simultaneously. The this compound scaffold, with its potential for diverse biological activities, is an attractive starting point for developing such multifunctional compounds.

For example, based on the activities observed in related structures, it may be possible to design a single analogue that combines:

Anticancer and Anti-inflammatory Activity: Chronic inflammation is a known driver of many cancers. A compound that inhibits both cancer cell proliferation and key inflammatory mediators could offer a synergistic therapeutic effect.

Antioxidant and Neuroprotective Activity: Oxidative stress is a major contributor to neuronal damage in diseases like Alzheimer's and Parkinson's. A molecule that can both scavenge free radicals and inhibit cholinesterase could provide a dual-pronged approach to treatment.

Q & A

Q. What are the optimized synthetic routes for 3-((4-Methoxyphenyl)amino)benzoic acid, and how can common side products be mitigated?

Methodological Answer:

- Route 1: Condensation of 4-methoxyaniline with 3-nitrobenzoic acid followed by reduction of the nitro group to an amino group. Catalytic hydrogenation (H₂/Pd-C) is preferred for high yields (≥85%) .

- Route 2: Direct coupling via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) to introduce the 4-methoxyphenylamino group to 3-bromobenzoic acid .

- Side Products:

- N-Arylation byproducts: Mitigate by optimizing ligand-to-metal ratios and reaction time.

- Esterification: Suppress by using anhydrous conditions and avoiding acidic catalysts.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN gradient) to achieve >98% purity. Retention time typically ~8.2 min .

- NMR : Key signals include:

- ¹H NMR (DMSO-d₆) : δ 8.04 (s, 1H, NH), δ 7.56 (d, J = 8.2 Hz, aromatic H), δ 3.77 (s, 3H, OCH₃) .

- ¹³C NMR : δ 167.1 (COOH), δ 156.9 (C-OCH₃), δ 121.5 (aromatic C-NH) .

- FTIR : Confirm carboxylic acid (1700–1680 cm⁻¹) and secondary amine (3350–3300 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the 4-methoxyphenyl group influence the compound’s solubility and biological activity?

Methodological Answer:

- Solubility : The 4-methoxy group enhances water solubility via hydrogen bonding. Replace with electron-withdrawing groups (e.g., -CF₃) to study logP changes (e.g., from 2.1 to 3.5) .

- Biological Activity :

- In vitro assays: Test analogs (e.g., 3-((4-fluorophenyl)amino)benzoic acid) against cancer cell lines (e.g., MCF-7). EC₀ values correlate with substituent electronegativity .

- Molecular docking: Use AutoDock Vina to assess binding affinity to COX-2; methoxy groups improve hydrophobic interactions .

Q. How can conflicting data on the compound’s mechanism of action in inflammatory pathways be resolved?

Methodological Answer:

- Comparative Assays : Perform parallel studies using NF-κB luciferase reporter assays (HEK293T cells) and ELISA for TNF-α/IL-6 secretion .

- Structural Analogs : Test 3-((4-ethoxyphenyl)amino)benzoic acid to isolate steric vs. electronic effects .

- Kinetic Analysis : Use surface plasmon resonance (SPR) to measure binding kinetics to IKKβ (KD < 1 µM indicates high affinity) .

Q. What computational strategies are recommended for predicting the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate Fukui indices (e.g., f⁻ at C-3: 0.12, indicating electrophilic susceptibility) .

- MD Simulations : Simulate solvation in DMSO/water (AMBER force field) to predict hydrolysis rates (t₁/₂ ~ 24 h at pH 7.4) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.